1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol
Overview
Description
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group and a phenyl group attached to a pyrazole ring, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol typically involves the condensation of 4-bromobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent systems and purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, oxidized or reduced forms of the compound, and functionalized aromatic rings .
Scientific Research Applications
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities
Biological Studies: It is used in studies investigating the biological activities of pyrazole derivatives, including their effects on enzymes and cellular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde: A similar compound with a carboxaldehyde group instead of a hydroxyl group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with additional functional groups.
Brorphine: A synthetic opioid with a similar bromophenyl group but different overall structure and pharmacological activity
Uniqueness
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol is unique due to its specific combination of a bromophenyl group and a phenyl group attached to a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-phenylpyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUFBZICZZYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.